The exact mass of the compound Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)- is 509.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Origin: The origin of this specific compound is unknown. Urea derivatives are typically synthesized in laboratories for research purposes.
Significance: Scientific literature related to this specific compound is not readily available. However, urea derivatives as a class have various applications in medicinal chemistry due to their ability to interact with biological targets [].
Molecular Structure Analysis
The key features of the molecule include:
Central Urea Moiety: The core structure consists of a urea group, which is a carbonyl group (C=O) linked to two amine groups (NH2). This functional group can form hydrogen bonds with other molecules, potentially contributing to its biological activity [].
Fluorine Substitution: A fluorine atom is present on one of the aromatic rings. Fluorine substitution can affect the molecule's reactivity and lipophilicity (fat solubility) [].
Trifluoromethyl Group: A trifluoromethyl group (CF3) is present on another aromatic ring. This group can enhance the molecule's metabolic stability and binding affinity to biological targets [].
Heterocyclic Rings: The molecule contains two heterocyclic rings - a dihydroisoindole and an imidazole ring. These rings can participate in various interactions with other molecules, potentially contributing to the compound's biological activity.
Chemical Reactions Analysis
Hydrolysis: Urea bond cleavage under acidic or basic conditions can break down the molecule into its constituent parts (amines and carbon dioxide) [].
Substitution Reactions: Depending on the specific reactive sites, the molecule could undergo substitution reactions where functional groups are replaced by others.
Synthesis of this specific molecule would likely involve well-established methods for urea formation, such as reacting an isocyanate with an amine [].
Physical And Chemical Properties Analysis
Solid State: Due to the presence of hydrogen bond donors and acceptors, the molecule is likely a solid at room temperature.
Solubility: The presence of both polar and non-polar regions suggests some degree of solubility in both organic solvents and water.
Stability: The urea moiety and aromatic rings suggest moderate stability under ambient conditions. However, the specific stability profile depends on various factors like substituents and temperature.
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